Iodine Anomalous Scattering Enables Efficient Experimental Phasing Compared to Selenium/Sulfur
The site-specific incorporation of H-Phe(4-I)-OH into T4 lysozyme (Phe153 → iodoPhe) enabled crystal structure determination via single-wavelength anomalous dispersion (SAD) using considerably less data than would be required for an equivalent experiment relying on the anomalous signal of sulfur from cysteine and methionine residues [1]. The iodine atom provides a much stronger anomalous scattering signal (f" ≈ 6.8 e⁻ for iodine vs. f" ≈ 0.56 e⁻ for sulfur at Cu Kα wavelength), significantly reducing data collection requirements and facilitating phasing on in-house X-ray sources [2].
| Evidence Dimension | Anomalous scattering signal (f" ) for phasing |
|---|---|
| Target Compound Data | f" ≈ 6.8 e⁻ for iodine (from iodoPhe) at Cu Kα |
| Comparator Or Baseline | f" ≈ 0.56 e⁻ for sulfur (from cysteine/methionine) at Cu Kα |
| Quantified Difference | Iodine signal is ~12 times stronger than sulfur |
| Conditions | In-house X-ray source (Cu Kα wavelength, λ = 1.5418 Å); T4 lysozyme mutant with site-specific iodoPhe incorporation |
Why This Matters
For protein crystallographers, this stronger signal directly translates to requiring less synchrotron beamtime and enabling structure solution on standard laboratory equipment, which reduces experimental cost and accelerates research timelines.
- [1] Xie, J., Wang, L., Wu, N., Brock, A., Spraggon, G., & Schultz, P. G. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology, 22(10), 1297–1301. View Source
- [2] Dauter, Z. (2004). Phasing in iodine for structure determination. Nature Biotechnology, 22(10), 1239–1240. View Source
